molecular formula C8H15NO B11921756 2-(Piperidin-4-yl)prop-2-en-1-ol

2-(Piperidin-4-yl)prop-2-en-1-ol

Cat. No.: B11921756
M. Wt: 141.21 g/mol
InChI Key: FTVCHSRITWENKX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)prop-2-en-1-ol is an organic compound that features a piperidine ring, a six-membered heterocyclic structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of piperidine with propargyl alcohol under specific conditions to yield the desired product . Another method includes the use of allyl bromide and piperidine in the presence of a base to form the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

2-(Piperidin-4-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring and an allyl alcohol group, providing a versatile scaffold for further chemical modifications and applications .

Biological Activity

2-(Piperidin-4-yl)prop-2-en-1-ol, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N₁O. The compound possesses a piperidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Pharmacological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains. A study highlighted its potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Antidepressant Properties :
    • Preliminary assessments suggest that derivatives of piperidine, including this compound, may act as lead compounds in the development of antidepressants .
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is significant for neurodegenerative disease management .
  • Anti-inflammatory Effects :
    • It has been associated with anti-inflammatory activities, potentially beneficial in treating conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors, influencing neurotransmitter systems and potentially modulating mood and cognition.
  • Ion Channel Interaction : Similar to other piperidine derivatives, it may affect voltage-gated ion channels, which play critical roles in neuronal excitability and synaptic transmission .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and S. pneumoniae
AntidepressantPotential lead for antidepressant development
Enzyme InhibitionInhibits acetylcholinesterase (AChE)
Anti-inflammatoryExhibits anti-inflammatory properties

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of piperidine derivatives, this compound was found to inhibit the growth of multiple bacterial strains. The mechanism involved disruption of bacterial membrane integrity and interference with metabolic pathways essential for bacterial survival.

Case Study: Neuroprotective Effects

Research conducted on piperidine derivatives indicated that compounds like this compound could provide neuroprotection by modulating cholinergic signaling pathways. This effect is particularly relevant in the context of Alzheimer's disease, where AChE inhibition can enhance cholinergic neurotransmission.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-piperidin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C8H15NO/c1-7(6-10)8-2-4-9-5-3-8/h8-10H,1-6H2

InChI Key

FTVCHSRITWENKX-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1CCNCC1

Origin of Product

United States

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